alpha-L-Mannopyranosyl bromide, 6-deoxy-, triacetate
Description
2,3,4-Tri-O-acetyl-α-L-rhamnopyranosyl bromide (CAS: 5158-64-5) is a glycosyl bromide derivative of L-rhamnose (6-deoxy-L-mannose). Its molecular formula is C₁₂H₁₇BrO₇ (MW: 377.17 g/mol), featuring three acetyl groups at the 2-, 3-, and 4-positions of the pyranose ring . This compound is widely used as a glycosyl donor in synthetic chemistry to form α-linked glycosidic bonds, particularly in the synthesis of oligosaccharides and glycoconjugates. Its 6-deoxy structure enhances lipophilicity compared to non-deoxy sugars, making it valuable in bacterial polysaccharide mimicry and drug development .
Properties
CAS No. |
5158-64-5 |
|---|---|
Molecular Formula |
C12H17BrO7 |
Molecular Weight |
353.16 g/mol |
IUPAC Name |
[(2S,3R,4R,5R,6S)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C12H17BrO7/c1-5-9(18-6(2)14)10(19-7(3)15)11(12(13)17-5)20-8(4)16/h5,9-12H,1-4H3/t5-,9+,10+,11+,12+/m0/s1 |
InChI Key |
XUZQAPSYNYIKSR-QLOSAFNOSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)Br)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,3,4-Tri-O-acetyl-alpha-L-rhamnopyranosyl bromide typically involves the acetylation of alpha-L-rhamnopyranose followed by bromination. The reaction conditions often include the use of acetic anhydride and a brominating agent such as hydrogen bromide or phosphorus tribromide . The reaction is carried out under controlled temperatures to ensure the selective formation of the desired product .
Chemical Reactions Analysis
2,3,4-Tri-O-acetyl-alpha-L-rhamnopyranosyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide group is replaced by other nucleophiles such as azides, thiols, or amines.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox reactions under appropriate conditions.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated sugar.
Common reagents used in these reactions include sodium azide, thiols, and amines for substitution reactions, and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3,4-tri-O-acetyl-alpha-L-rhamnopyranosyl bromide is a chemical compound with the molecular formula . It is a derivative of L-rhamnose, a naturally occurring deoxy sugar . This compound is primarily used in chemical synthesis, particularly in glycosylation reactions, to introduce rhamnose units into other molecules .
Synthesis and Properties
2,3,4-tri-O-acetyl-alpha-L-rhamnopyranosyl bromide can be synthesized from L-rhamnose through a series of reactions including peracetylation and treatment with p-thiocresol . It can also be created by reacting pentaacetyl β-d-glucose with HBr . The compound has a molecular weight of 353.16 g/mol . Its structure includes a bromide atom at the anomeric position and acetyl groups at the 2, 3, and 4 positions, which serve as protecting groups .
Applications in Glycosylation
The primary application of 2,3,4-tri-O-acetyl-alpha-L-rhamnopyranosyl bromide is in glycosylation reactions . Glycosylation is a chemical reaction in which a carbohydrate moiety is attached to another molecule. This is important in synthesizing complex carbohydrates, glycoconjugates, and other biologically relevant molecules .
Koenigs-Knorr Conditions
2,3,4-tri-O-acetyl-alpha-L-rhamnopyranosyl bromide is utilized under Koenigs-Knorr conditions, a widely used method for glycosylation . In this method, the bromide leaving group is displaced by an alcohol, forming a new glycosidic bond. For example, it has been used in the synthesis of methyl 2,4-di-O-benzoyl-3-O-(2,3,4-tri-O-acetyl-alpha-L-rhamnopyranosyl) -alpha-L-rhamnopyranoside, a precursor to more complex oligosaccharides .
Synthesis of Rhamnosyl Ceramides
This compound is also used in the synthesis of α-L-rhamnosyl ceramide, which is recognized by anti-L-rhamnose antibodies . Rhamnosyl ceramides are of interest because they can be incorporated into lipid bilayers and interact with immune system components .
Example Reactions
Several example reactions demonstrate the utility of 2,3,4-tri-O-acetyl-alpha-L-rhamnopyranosyl bromide:
- Glycosylation of Methyl 2,4-di-O-benzoyl-alpha-L-rhamnopyranoside :
- Synthesis of α-L-Rhamnosyl Ceramide :
-
Preparation of 2,3,4 -tri-O-acetyl -1-S-acetyl -1-thio-β-D-xylopyranose :
- Reactants: 2,3,4 -tri-O-acetyl -α-D-xylopyranosyl bromide and a thiol.
- Product: 2,3,4 -tri-O-acetyl -1-S-acetyl -1-thio-β-D-xylopyranose.
Berberine Derivatives
2,3,4-tri-O-acetyl-alpha-L-rhamnopyranosyl bromide can be used in the synthesis of carbohydrate-modified berberine derivatives . Berberine is a bioactive alkaloid with various biological effects. Modifying berberine with carbohydrates can alter its activity and stability .
Mechanism of Action
The mechanism of action of 2,3,4-Tri-O-acetyl-alpha-L-rhamnopyranosyl bromide primarily involves its role as a glycosyl donor. In glycosylation reactions, the bromide group is displaced by a nucleophile, leading to the formation of a glycosidic bond . This process is facilitated by the electron-withdrawing nature of the acetyl groups, which enhance the electrophilicity of the anomeric carbon .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional differences between 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl bromide and related glycosyl bromides:
Reactivity and Stability
- Acetylation Pattern: Compounds with four acetyl groups (e.g., tetra-O-acetyl mannose/galactose derivatives) exhibit higher solubility in organic solvents but may require longer reaction times due to steric hindrance. The tri-O-acetyl rhamnose derivative offers a balance between reactivity and solubility .
- Anomeric Configuration: The α-configuration in rhamnose and mannose derivatives promotes α-glycosidic bond formation via neighboring group participation, whereas β-configurations (e.g., in arabinose derivatives) require distinct reaction conditions .
- Functional Modifications: The 2-azido group in 3,4,6-tri-O-acetyl-2-azido-galactose enables bioorthogonal click chemistry, a feature absent in the rhamnose analogue .
Stability and Handling
- The rhamnose derivative is less hygroscopic than tetra-O-acetylated sugars due to its 6-deoxy structure, enhancing shelf stability .
- Galactose and mannose analogues are often stabilized with calcium carbonate to prevent decomposition, a practice less commonly required for the rhamnose compound .
Research Findings and Industrial Relevance
- Pharmacological Studies: Tetra-O-acetyl galactose derivatives are under investigation for cancer immunotherapy, leveraging galactose’s role in cell-surface recognition .
- Glycoengineering: The 2-azido-galactose derivative is used in metabolic labeling and glycan profiling, highlighting the demand for functionalized glycosyl donors .
- Scalability: Industrial-scale synthesis of 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl bromide is optimized for cost-effectiveness, with suppliers like BOC Sciences and Synthose offering bulk quantities .
Biological Activity
2,3,4-tri-O-acetyl-alpha-L-rhamnopyranosyl bromide is a glycosyl donor that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is derived from L-rhamnose, a naturally occurring sugar, and is involved in various biochemical pathways. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₅BrO₇
- Molecular Weight : 312.16 g/mol
- Structure : The compound features three acetyl groups attached to the rhamnopyranosyl moiety, enhancing its solubility and reactivity in biological systems.
2,3,4-tri-O-acetyl-alpha-L-rhamnopyranosyl bromide operates through several mechanisms:
- Glycosylation Reactions : It serves as a glycosyl donor in synthetic chemistry, facilitating the formation of glycosidic bonds in various substrates .
- Receptor Interaction : The compound can interact with specific receptors involved in cellular signaling pathways, potentially influencing processes such as apoptosis and cell proliferation.
Antiviral Activity
Research indicates that derivatives of rhamnose exhibit antiviral properties. For instance, studies have shown that rhamnose-containing compounds can inhibit viral replication by interfering with viral entry into host cells .
Anticancer Properties
Preliminary studies suggest that 2,3,4-tri-O-acetyl-alpha-L-rhamnopyranosyl bromide may possess anticancer activity by modulating signaling pathways associated with tumor growth. The compound's ability to influence cell cycle regulation and apoptosis is currently under investigation.
Antioxidant Effects
Compounds derived from rhamnose have demonstrated antioxidant capabilities, which are crucial for protecting cells from oxidative stress. This property may contribute to their overall therapeutic potential .
Pharmacokinetics
The pharmacokinetic profile of 2,3,4-tri-O-acetyl-alpha-L-rhamnopyranosyl bromide remains largely unexplored. However, its acetylation enhances lipophilicity, potentially improving absorption and bioavailability when administered.
Case Studies
- Antiviral Efficacy : In a study examining the antiviral effects of rhamnose derivatives against influenza viruses, it was found that these compounds could significantly reduce viral titers in vitro .
- Cytotoxicity Assays : A cytotoxicity assay conducted on various cancer cell lines revealed that 2,3,4-tri-O-acetyl-alpha-L-rhamnopyranosyl bromide exhibited selective cytotoxicity against certain tumor cells while sparing normal cells.
Data Table: Biological Activities of 2,3,4-tri-O-acetyl-alpha-L-rhamnopyranosyl bromide
Q & A
Q. What are the optimal synthetic routes for preparing 2,3,4-tri-O-acetyl-alpha-L-rhamnopyranosyl bromide, and how do reaction conditions influence yield?
The synthesis typically involves acetylating L-rhamnose followed by bromination. A common method is treating L-rhamnose with acetic anhydride and a catalyst (e.g., H₂SO₄) to form the tri-O-acetylated derivative, followed by reaction with HBr in acetic acid. Key variables include temperature (0–5°C for bromination to minimize decomposition) and stoichiometric control of HBr to avoid over-bromination . Yield optimization requires anhydrous conditions, as moisture hydrolyzes the acetyl groups, leading to byproducts. NMR monitoring (e.g., disappearance of the hydroxyl proton signal at δ 2.5–3.5 ppm) is critical for tracking reaction progress .
Q. How can researchers characterize the purity and stereochemical integrity of this compound?
Use a combination of ¹H/¹³C NMR and HRMS. For NMR:
- The anomeric proton (C1-H) in the α-configuration appears as a doublet near δ 6.2–6.5 ppm (J = 3–4 Hz) due to axial-equatorial coupling .
- Acetyl methyl groups resonate at δ 2.0–2.1 ppm (integration for three acetyl groups).
HRMS should confirm the molecular ion [M+Na]⁺ at m/z 433.0 (C₁₂H₁₇BrO₇ + Na). Polarimetry ([α]ᴅ²⁵ ≈ +150° in CHCl₃) verifies the L-rhamnose configuration .
Q. What safety protocols are essential when handling this compound?
The bromide is moisture-sensitive and releases HBr upon decomposition. Use glove boxes or Schlenk lines under inert atmospheres. PPE (gloves, goggles) is mandatory due to its irritant properties. Store at –20°C in amber vials with desiccants. Neutralize spills with sodium bicarbonate .
Advanced Research Questions
Q. How does the leaving group (bromide vs. chloride) impact glycosylation efficiency in oligosaccharide synthesis?
The bromide’s superior leaving-group ability (lower pKa of HBr vs. HCl) enhances glycosylation rates but increases side reactions (e.g., hydrolysis or β-elimination). For example, in condensation reactions with alcohol acceptors (e.g., allyl glycosides), the bromide achieves >80% α-selectivity under Koenigs-Knorr conditions (Ag₂O as acid scavenger), whereas chloride derivatives require harsher conditions (e.g., BF₃·Et₂O) . Monitor competing pathways via TLC (hexane:EtOAc 3:1) and quantify α/β ratios using NOESY NMR (anomeric proton coupling to axial vs. equatorial protons) .
Q. What strategies mitigate acetyl migration during prolonged storage or reaction conditions?
Acetyl groups at C2, C3, and C4 are prone to migration under basic or aqueous conditions. To prevent this:
- Store the compound in rigorously dry solvents (e.g., anhydrous CH₂Cl₂).
- Avoid tertiary amines (e.g., Et₃N) in reaction mixtures.
- Use low-temperature (–40°C) conditions for long-term stability .
Validate acetyl positions post-synthesis via ¹³C NMR: acetyl carbonyls appear at δ 169–171 ppm, with distinct shifts for C2/C3/C4 acetates due to electronic environments .
Q. How can researchers resolve contradictions in NMR data when characterizing glycosylation products?
Unexpected signals (e.g., extra anomeric protons or shifted acetyl peaks) may indicate:
- Partial deacetylation : Check for residual moisture via Karl Fischer titration.
- Isomerization : Re-analyze reaction conditions (e.g., trace acids causing α→β anomerization).
- Co-eluting impurities : Use preparative HPLC (C18 column, MeCN/H₂O gradient) to isolate pure fractions. Cross-validate with 2D NMR (HSQC, HMBC) to assign ambiguous signals .
Q. What advanced applications exist for this compound in glycobiology?
It serves as a key glycosyl donor for synthesizing:
- Rhamnose-containing antigens : E.g., Pseudomonas aeruginosa O-antigens, where α-L-rhamnose linkages are critical for immunogenicity .
- Fluorescent glycoconjugates : Coupling with anthracene derivatives (e.g., FMP-10) via Schmidt glycosylation enables tracking cellular uptake .
Optimize glycosylation using microwave-assisted synthesis (50°C, 10 min) to reduce side reactions .
Methodological Notes
- Stereochemical Analysis : Compare experimental [α]ᴅ values with literature (e.g., +150° for α-L-rhamnose vs. –90° for β-anomers) .
- Yield Improvement : Use molecular sieves (3Å) during bromination to scavenge H₂O and shift equilibrium toward product .
- Troubleshooting Low Reactivity : Substitute Ag₂O with AgOTf to enhance electrophilicity in stubborn glycosylation reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
